molecular formula C18H15FN2O2S B2451802 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034486-21-8

3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2451802
CAS No.: 2034486-21-8
M. Wt: 342.39
InChI Key: IDVYQACTDHTBEY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034486-21-8) is a complex organic molecule with a molecular formula of C18H15FN2O2S and a molecular weight of 342.39 g/mol . This compound features a distinct molecular architecture that combines benzamide, pyridine, and thiophene ring systems, which may confer unique properties for pharmacological research and drug development . The presence of both fluoro and methoxy substituents on the benzene ring can significantly influence the compound's reactivity, electronic characteristics, and binding affinity to biological targets . Structurally related aryl carboxamides have been extensively investigated as high-affinity, selective modulators of dopamine receptor subtypes, particularly the D3 receptor, highlighting the potential of this chemotype in neuroscience research . The incorporation of the thiophene and pyridine nuclei provides potential for specific interactions within biological systems, making this compound a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-5-4-13(8-15(16)19)18(22)21-10-12-7-14(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYQACTDHTBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, fluorine, methoxy, and a thiophen-pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C18H15FN2O2S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : 3-fluoro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or receptors, affecting downstream signaling pathways.
  • Receptor Modulation : Binding to receptors can alter their activity, influencing physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antiviral Properties : Heterocycles like pyridines and thiophenes are known for their antiviral activity. Studies have shown that derivatives can inhibit viral replication at low concentrations .
  • Anticancer Activity : Compounds containing benzamide structures have been explored for their anticancer properties, particularly through inhibition of cancer-related kinases .
  • Neuropharmacological Effects : Some benzamide derivatives have shown promise as selective ligands for dopamine receptors, suggesting potential applications in treating neurological disorders .

Antiviral Activity

A study on N-Heterocycles highlighted the effectiveness of similar compounds in inhibiting viral replication at concentrations as low as 0.20 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Anticancer Research

Research focusing on benzamide derivatives has demonstrated their ability to inhibit key cancer-related pathways. For instance:

  • A series of compounds showed significant inhibition of c-MET kinase activity with IC50 values indicating effective doses .
  • Another study reported that certain substituted benzamides exhibited high potency against various cancer cell lines, suggesting a promising therapeutic profile .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is beneficial.

Compound NameStructureBiological ActivityIC50 (μM)
Compound ABenzamideAntiviral0.20
Compound BBenzamidec-MET Inhibitor8.1
Compound CBenzamideDopamine D3 Ligand0.060

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-fluoro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between a benzoyl chloride derivative and an amine-containing heterocyclic intermediate. For example, describes two general procedures (A and B) for similar benzamide derivatives:

  • Procedure A : Uses acyl chlorides (e.g., 4-methylbenzoyl chloride) with heterocyclic amines in the presence of pyridine as a base, yielding products with moderate purity (24–60%).
  • Procedure B : Activates carboxylic acids (e.g., 3-methoxybenzoic acid) using oxalyl chloride before coupling with amines, achieving higher yields (35–60%).
  • Optimization : Key factors include solvent choice (e.g., dichloromethane or acetonitrile), stoichiometric ratios of reactants, and purification via column chromatography or HPLC.

Q. How can structural purity and identity be confirmed for this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3) and aromatic proton integration ().
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., expected [M+H]+^+ for C20_{20}H16_{16}FNO3_3S: 364.09).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients ().

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., GPCR kinase inhibitors in ) using fluorescence-based assays.
  • Antimicrobial Activity : Test against bacterial/fungal strains via broth microdilution (MIC determination), similar to thieno-pyrimidine derivatives in .
  • Cellular Toxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary thiophene positions) using parallel synthesis ( ) .
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme assays (e.g., kinase inhibition) and correlate with electronic/hydrophobic properties ().
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., GPCR kinase in ).

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodology :

  • ADME Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration) to identify pharmacokinetic bottlenecks.
  • Proteomics/Transcriptomics : Use RNA-seq or SILAC-based proteomics to identify off-target effects or compensatory pathways ( ) .
  • Formulation Optimization : Develop nanoemulsions or liposomal carriers to enhance bioavailability ( ) .

Q. How can the compound’s mechanism of action be validated in complex biological systems?

  • Methodology :

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) or biotinylated probes to confirm direct binding to hypothesized targets (e.g., kinases in ).
  • CRISPR Knockout Models : Generate gene-edited cell lines lacking the target protein and assess compound efficacy ( ) .
  • In Vivo Models : Test in rodent models of disease (e.g., neuroinflammation for neuroleptic activity, as in ).

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